Ethyl 2-sulfamoylbenzoate
Overview
Description
Ethyl 2-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a sulfamoyl group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 2-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO4S The primary targets of this compound are not explicitly mentioned in the available resources
Biochemical Pathways
This compound is known to be an intermediate in the synthesis of Chlorimuron-ethyl-d5 , a herbicide used in weed control.
Biochemical Analysis
Biochemical Properties
Ethyl 2-sulfamoylbenzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of herbicides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of Chlorimuron-ethyl, a herbicide used for weed control . The interaction of this compound with enzymes and proteins is crucial for its role in biochemical reactions. These interactions often involve binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of herbicides can lead to the inhibition of specific enzymes in plant cells, thereby affecting their growth and development . Additionally, this compound may impact cellular metabolism by altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. For instance, in the synthesis of Chlorimuron-ethyl, this compound acts as a precursor that undergoes enzymatic transformations . These transformations involve changes in gene expression and modulation of enzyme activity, ultimately leading to the desired biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored at room temperature in a sealed, dry environment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at high doses, it could lead to toxic or adverse effects. For instance, studies on the dosage effects of similar compounds have shown threshold effects, where a certain dosage level leads to significant biochemical changes . Understanding the dosage effects of this compound is crucial for its safe and effective use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. For example, its role in the synthesis of herbicides involves multiple enzymatic steps, each contributing to the overall metabolic pathway . The regulation of these pathways ensures that the compound is efficiently utilized and metabolized within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, ensuring its availability for biochemical reactions . Understanding the transport and distribution mechanisms is essential for optimizing its use in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of this compound is crucial for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-sulfamoylbenzoate can be synthesized through the reaction of saccharin with ethanol in the presence of dry hydrogen chloride. The reaction is typically carried out at a low temperature of around 0°C. After the reaction is complete, the excess ethanol is distilled off, and water is added to the mixture. The product is then stirred, filtered, and dried to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.
Industry: this compound is used in the production of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
2-Sulfamoylbenzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 3-sulfamoylbenzoate: Similar structure but with the sulfamoyl group at a different position on the benzene ring.
Benzoic acid derivatives: Various derivatives with different functional groups attached to the benzene ring.
Uniqueness: Ethyl 2-sulfamoylbenzoate is unique due to the presence of both the ethyl ester and sulfamoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
IUPAC Name |
ethyl 2-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKZTWSLPKROH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886369 | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59777-72-9 | |
Record name | Ethyl 2-(aminosulfonyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59777-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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